molecular formula C19H22N2O3S B10966589 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopentanecarboxamide

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopentanecarboxamide

Cat. No.: B10966589
M. Wt: 358.5 g/mol
InChI Key: PSZRHDJCVLFZBE-UHFFFAOYSA-N
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Description

N-[4-(4-Methylbenzenesulfonamido)phenyl]cyclopentanecarboxamide is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methylbenzenesulfonamido)phenyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form 4-methylbenzenesulfonamidoaniline. This intermediate is then reacted with cyclopentanecarboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methylbenzenesulfonamido)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(4-Methylbenzenesulfonamido)phenyl]cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-Methylbenzenesulfonamido)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s ability to undergo various chemical modifications also allows it to interact with different biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • N-(4-(Aminosulfonyl)phenyl)benzamide

Uniqueness

N-[4-(4-Methylbenzenesulfonamido)phenyl]cyclopentanecarboxamide stands out due to its unique cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C19H22N2O3S/c1-14-6-12-18(13-7-14)25(23,24)21-17-10-8-16(9-11-17)20-19(22)15-4-2-3-5-15/h6-13,15,21H,2-5H2,1H3,(H,20,22)

InChI Key

PSZRHDJCVLFZBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3CCCC3

Origin of Product

United States

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